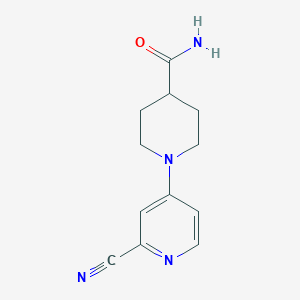![molecular formula C14H17Cl2NO4 B7555531 2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)
2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid, commonly known as Fenamates, is a class of non-steroidal anti-inflammatory drugs (NSAIDs). Fenamates have been used as a therapeutic agent for the treatment of various inflammatory conditions such as arthritis, gout, and musculoskeletal pain.
Mecanismo De Acción
Fenamates inhibit the activity of COX and LOX enzymes by binding to their active sites. This prevents the conversion of arachidonic acid into prostaglandins and leukotrienes, thereby reducing inflammation. Fenamates also inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response.
Biochemical and Physiological Effects:
Fenamates have been shown to have anti-inflammatory, analgesic, and antipyretic effects. They reduce pain and fever by inhibiting the production of prostaglandins, which are involved in the transmission of pain signals and the regulation of body temperature. Fenamates also have a mild sedative effect, which can help to alleviate anxiety and promote sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenamates are widely used in laboratory experiments due to their anti-inflammatory properties. They are relatively easy to synthesize and are readily available. However, Fenamates can be toxic at high doses, and caution should be exercised when handling them. Additionally, Fenamates may interfere with other biochemical pathways, which can complicate experimental results.
Direcciones Futuras
There are several future directions for the research on Fenamates. One area of interest is the development of more potent and selective Fenamates that target specific COX and LOX isoforms. Another area of interest is the investigation of the potential use of Fenamates in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, the development of Fenamates with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity, would be of great interest.
Métodos De Síntesis
The synthesis of Fenamates involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminopropionic acid, followed by the reaction of the resulting intermediate with 4-methoxybutyric acid. This reaction yields 2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid.
Aplicaciones Científicas De Investigación
Fenamates have been widely used in scientific research for their anti-inflammatory properties. They have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. Fenamates have also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another group of lipid compounds that contribute to inflammation.
Propiedades
IUPAC Name |
2-[3-(2,4-dichlorophenyl)propanoylamino]-4-methoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-21-7-6-12(14(19)20)17-13(18)5-3-9-2-4-10(15)8-11(9)16/h2,4,8,12H,3,5-7H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHXZXAZNIHPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)CCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)
![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)



![4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid](/img/structure/B7555502.png)
![4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(3-aminophenyl)ethanone](/img/structure/B7555528.png)
![2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555535.png)
![2-[2-[(4-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555541.png)
